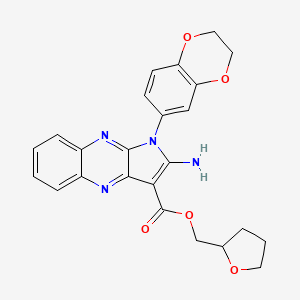
EP2 receptor antagonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EP2 receptor antagonist-1 is a compound that selectively inhibits the EP2 receptor, a subtype of the prostaglandin E2 receptor. The EP2 receptor is a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration . By blocking the EP2 receptor, this compound can modulate these processes, making it a valuable tool in scientific research and potential therapeutic applications .
Méthodes De Préparation
The synthesis of EP2 receptor antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes often require specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts . Industrial production methods may involve high-throughput screening to identify potent antagonists, followed by optimization of the synthetic route for large-scale production .
Analyse Des Réactions Chimiques
EP2 receptor antagonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms, impacting the compound’s properties.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the this compound molecule.
Applications De Recherche Scientifique
EP2 receptor antagonist-1 has a wide range of scientific research applications:
Chemistry: Used to study the chemical properties and reactivity of EP2 receptor antagonists.
Mécanisme D'action
EP2 receptor antagonist-1 exerts its effects by binding to the EP2 receptor and preventing the activation of downstream signaling pathways. The EP2 receptor is coupled to the Gαs-protein, which activates adenylate cyclase, leading to the production of cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA) and exchange protein activated by cAMP (Epac), which are involved in various cellular processes . By blocking the EP2 receptor, this compound inhibits these signaling pathways, reducing inflammation, cancer cell proliferation, and neurodegeneration .
Comparaison Avec Des Composés Similaires
EP2 receptor antagonist-1 is unique in its selectivity for the EP2 receptor compared to other prostaglandin E2 receptor subtypes such as EP1, EP3, and EP4 . Similar compounds include:
EP1 receptor antagonists: These compounds selectively inhibit the EP1 receptor and are used to study its role in pain and inflammation.
EP3 receptor antagonists: Target the EP3 receptor, which is involved in various physiological processes, including gastric acid secretion and platelet aggregation.
EP4 receptor antagonists: Inhibit the EP4 receptor, which shares some signaling pathways with the EP2 receptor but has distinct physiological roles. The uniqueness of this compound lies in its ability to specifically block the EP2 receptor, providing a targeted approach to modulating its associated pathways and effects.
Propriétés
IUPAC Name |
oxolan-2-ylmethyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXALKVNKANGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCCO6)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
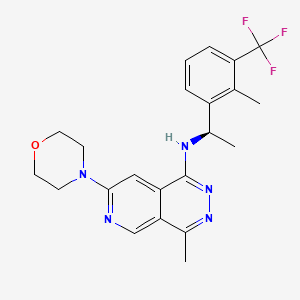
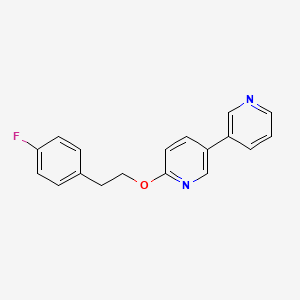
![N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]quinoxaline-5-carboxamide](/img/structure/B10831408.png)

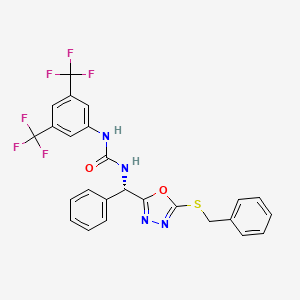
![3-[2-[3-[2-[bis[2-[bis(2-hydroxydecyl)amino]ethyl]amino]ethyl-(2-hydroxydecyl)amino]propanoylamino]ethyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B10831445.png)
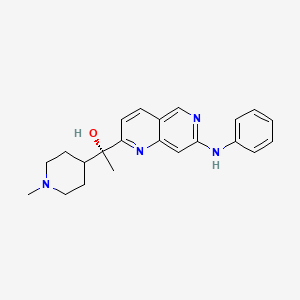
![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-fluoro-5-methylbenzamide](/img/structure/B10831455.png)

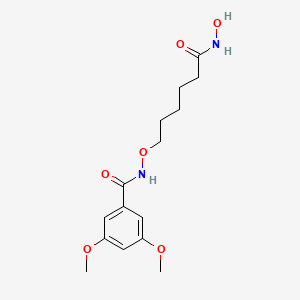
![6-[6-chloro-8-fluoro-4-[(2S)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-7-yl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B10831487.png)
![4-[5-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine](/img/structure/B10831495.png)
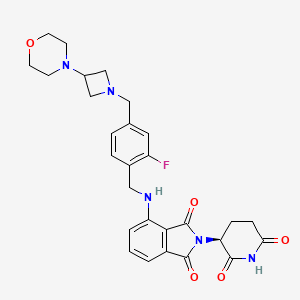
![2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10831505.png)
